N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis Methodologies
Crystal Structure Investigations : Studies have detailed the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, emphasizing the folded conformation around the methylene C atom of the thioacetamide bridge, and highlighting intramolecular hydrogen bonding stabilizing the conformation (S. Subasri et al., 2016; S. Subasri et al., 2017).
Synthetic Approaches : Research has been conducted on the synthesis and evaluation of potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors using related scaffolds, showcasing the versatility and potential of the chemical structure for developing therapeutic agents (A. Gangjee et al., 2008).
Biological Activities and Molecular Interactions
Antitumor Activity : New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These studies illustrate the potential of such compounds in cancer therapy, with some showing potent anticancer activity against various human cancer cell lines (H. Hafez et al., 2017).
Antimicrobial and Antifungal Activities : The synthesis of related compounds has been explored for their antimicrobial properties. This research indicates the significance of the pyrimidine and thieno[2,3-d]pyrimidine scaffolds in developing new antimicrobial agents (A. Hossan et al., 2012).
Spectroscopic Characterization and Molecular Dynamics
- Vibrational Spectroscopic Analysis : The vibrational spectroscopic signatures of related molecules have been characterized, providing insights into the stereo-electronic interactions and stability conferred by various substituents (S. J. Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c1-13(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURGKVNSLONGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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